molecular formula C24H25ClFN5O3 B2380767 2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-51-5

2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2380767
CAS RN: 1105247-51-5
M. Wt: 485.94
InChI Key:
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Description

The [1,2,4]triazolo[4,3-a]quinazoline class of compounds is a type of heterocyclic compound that has been studied for various applications, particularly in medicinal chemistry . These compounds often exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives can be determined using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (^1H NMR), and ^13C nuclear magnetic resonance (^13C NMR) . Crystal structures can also be determined for these compounds .


Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazoline derivatives can depend on the specific substituents present on the molecule. For example, the inhibitory efficacy of certain derivatives was found to be worse with the bulky ortho fluorobenzyl substitution .

Scientific Research Applications

Synthesis and Pharmacological Activity

A study by Liu et al. (2009) focused on the synthesis of a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, including compounds similar to 2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. These compounds were evaluated for their inotropic activity, showing favorable results compared to the standard drug, milrinone, indicating potential applications in cardiovascular research (Liu et al., 2009).

Benzodiazepine Binding Activity

Francis et al. (1991) investigated compounds structurally related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which showed high affinity for the benzodiazepine receptor. This research led to the synthesis of potent benzodiazepine antagonists, indicating potential applications in neuropharmacology and the development of anticonvulsant or anxiolytic agents (Francis et al., 1991).

Anticonvulsant Activity

Kelley et al. (1995) synthesized a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to this compound. Several compounds from this series exhibited potent anticonvulsant activity, suggesting possible therapeutic applications in the treatment of epilepsy or other seizure disorders (Kelley et al., 1995).

Anticancer Activity

Reddy et al. (2015) focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including structures similar to the compound . These derivatives showed anticancer activity, highlighting their potential use in cancer research and therapy (Reddy et al., 2015).

Future Directions

The [1,2,4]triazolo[4,3-a]quinazoline class of compounds continues to be an area of active research, particularly in the field of medicinal chemistry. Future research may focus on optimizing the synthesis process, improving the biological activity, and minimizing the adverse effects of these compounds .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-4-10-29-22(33)16-9-8-15(21(32)27-12-14(2)3)11-20(16)31-23(29)28-30(24(31)34)13-17-18(25)6-5-7-19(17)26/h5-9,11,14H,4,10,12-13H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXHKNUUZJNFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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